



## Application Notes: Investigating Mitochondrial Toxicity of Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tenofovir maleate |           |
| Cat. No.:            | B1139463          | Get Quote |

#### Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily due to their inhibition of mitochondrial DNA polymerase y (Pol-y), tenofovir exhibits a significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol-y.[1] However, studies suggest that at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact mitochondrial function through alternative mechanisms, particularly in renal proximal tubule cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of apoptotic pathways.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored for researchers in drug development and cellular biology.

# **Key Mechanisms of Tenofovir-Associated Mitochondrial Effects**

Inhibition of DNA Polymerase γ (Pol-γ): The classical mechanism for NRTI toxicity involves
the inhibition of Pol-γ, the sole enzyme responsible for replicating mitochondrial DNA
(mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory



chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak inhibitor of Pol-y compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]

- Inhibition of Respiratory Chain Complexes: Recent evidence points to a more direct effect of TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in short-term exposures.[5][8]
- Oxidative Stress and Apoptosis: Mitochondrial dysfunction can lead to the overproduction of
  reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that
  tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled
  with energy depletion, can trigger programmed cell death (apoptosis) through the
  mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]

## Data Presentation: Quantitative Effects of Tenofovir and Other NRTIs

Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell Types.



| Drug                 | Cell Type | Concentrati<br>on (µM) | Treatment<br>Duration | mtDNA<br>Content (%<br>of Control) | Reference |
|----------------------|-----------|------------------------|-----------------------|------------------------------------|-----------|
| Tenofovir            | HepG2     | 300                    | 9 days                | ~100%                              | [1]       |
| Tenofovir            | SkMCs     | 300                    | 18 days               | ~100%                              | [1]       |
| Tenofovir            | RPTECs    | 300                    | 21 days               | Minimal<br>change                  | [1]       |
| Zalcitabine<br>(ddC) | HepG2     | 3                      | 9 days                | ~10%                               | [1]       |
| Didanosine<br>(ddl)  | HepG2     | 300                    | 9 days                | ~0%                                | [1]       |
| Zidovudine<br>(ZDV)  | HepG2     | 300                    | 9 days                | ~75%                               | [1]       |

| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction |[5] |

Table 2: Effects of NRTIs on Lactic Acid Production.

| Drug                | Cell Type | Concentrati<br>on (µM) | Treatment<br>Duration | Lactate Production (% of Control) | Reference |
|---------------------|-----------|------------------------|-----------------------|-----------------------------------|-----------|
| Tenofovir           | HepG2     | 300                    | 3 days                | 101%                              | [1]       |
| Tenofovir           | SkMCs     | 300                    | 6 days                | 116%                              | [1]       |
| Zidovudine<br>(ZDV) | HepG2     | 300                    | 3 days                | 207%                              | [1]       |
| Zidovudine<br>(ZDV) | SkMCs     | 300                    | 6 days                | 291%                              | [1]       |

| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% |[1] |



Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in RPTEC/TERT1 Cells (24h Treatment).

| Parameter                 | Control | 300 μM TDF     | 500 μM TDF                 | Reference |
|---------------------------|---------|----------------|----------------------------|-----------|
| Basal<br>Respiration      | ~100%   | Decreased      | Significantly<br>Decreased | [5][8]    |
| ATP-Linked<br>Respiration | ~100%   | Decreased      | Significantly<br>Decreased | [5][8]    |
| Maximal<br>Respiration    | ~100%   | Well preserved | Well preserved             | [5][8]    |

| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[5][8] |

## **Visualizing Mechanisms and Workflows**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir renal toxicity targets mitochondria of renal proximal tubules PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Tenofovir-induced toxicity in renal proximal tubular epithelial cells: involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial pathway of apoptosis and necrosis contribute to tenofovir disoproxil fumarate-induced renal damage in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Integration of High-Throughput Imaging and Multiparametric Metabolic Profiling Reveals a Mitochondrial Mechanism of Tenofovir Toxicity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Investigating Mitochondrial Toxicity of Tenofovir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139463#use-of-tenofovir-maleate-in-studying-mitochondrial-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com